molecular formula C15H18O3 B1209778 Loxoprofen CAS No. 68767-14-6

Loxoprofen

Numéro de catalogue: B1209778
Numéro CAS: 68767-14-6
Poids moléculaire: 246.30 g/mol
Clé InChI: YMBXTVYHTMGZDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Loxoprofen (CAS 68767-14-6) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class, which also includes ibuprofen and naproxen . It is a prodrug, meaning it is administered in an inactive form and is rapidly converted in the body to its active trans-alcohol metabolite, which is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes . This mechanism results in the reduced synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever . As a research compound, this compound is valuable for studying inflammatory pathways and pain mechanisms in experimental models. Its prodrug nature and metabolic pathway, involving liver carbonyl reductase and CYP enzymes, make it a relevant subject for pharmacokinetic and metabolic studies . Beyond its classical anti-inflammatory applications, emerging research indicates that this compound sodium may also alleviate oxidative stress and apoptosis in human umbilical vein endothelial cells (HUVECs) induced by Angiotensin II, suggesting potential research applications in vascular biology . Recent clinical studies continue to explore its efficacy, such as its use in a hydrogel patch for chronic inflammatory pain conditions like osteoarthritis, demonstrating high efficacy and patient satisfaction in real-world settings . This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Propriétés

IUPAC Name

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBXTVYHTMGZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045164
Record name Loxoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68767-14-6, 80382-23-6
Record name Loxoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68767-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loxoprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068767146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loxoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loxoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name loxoprofen acide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOXOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3583H0GZAP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Loxoprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Traditional Friedel-Crafts Alkylation and Bromination Pathway

The foundational synthesis of loxoprofen sodium begins with 2-chloropropionyl chloride as the starting material. This method, detailed in patent CN1294115A, involves a seven-step sequence :

  • Friedel-Crafts Reaction : 2-Chloropropionyl chloride undergoes alkylation with toluene in the presence of anhydrous aluminum chloride (AlCl₃) at a molar ratio of 1:4–6:1.2–1.3 (toluene:2-chloropropionyl chloride:AlCl₃). The reaction yields 2-chloro-1-(4-methylphenyl)-1-acetone (Intermediate I).

  • Ketal Formation : Intermediate I reacts with neopentyl glycol under acidic catalysis (p-toluenesulfonic acid) in toluene, achieving azeotropic dehydration to form a ketal (Intermediate II).

  • Hydrolysis and Acidification : Zinc oxide (ZnO) and cuprous oxide (Cu₂O) catalyze the hydrolysis of Intermediate II, followed by acidification with 30% hydrochloric acid to yield 2-(4-methylphenyl)propionic acid (Intermediate III).

  • Bromination : Intermediate III is brominated using bromine (Br₂) in the presence of benzoyl peroxide (BPO), producing 2-(4-bromomethylphenyl)propionic acid (Intermediate IV).

Key operational parameters for these steps are summarized below:

StepReagents/CatalystsMolar RatiosTemperatureYield
1AlCl₃, toluene1:4–6:1.20–5°C85%
2Neopentyl glycol1:1.7Reflux78%
3ZnO, Cu₂O1:0.0580°C82%
4Br₂, BPO1:1.160°C75%

The final steps involve ester hydrolysis of 2-ethoxycarbonylcyclopentanone (derived from diethyl adipate) and decarboxylation to form this compound, which is subsequently neutralized with sodium hydroxide in ethanol to yield the sodium salt .

Sodium Hydroxide-Mediated Ethanol Recrystallization

A streamlined protocol reported by ChemicalBook simplifies the salt formation step . this compound free acid (27.5 g, 0.112 mol) is dissolved in absolute ethanol, followed by dropwise addition of sodium hydroxide (4.6 g, 0.115 mol) in ethanol at 50°C. After 1 hour, the mixture is filtered and dried to produce this compound sodium with 90.3% yield and 99% purity . Critical parameters include:

  • Ethanol Concentration : ≥95% to ensure solubility and prevent side reactions.

  • Temperature Control : Maintaining 50°C prevents premature crystallization.

  • Molar Ratio : NaOH:this compound = 1.03:1 to avoid excess base.

This method reduces byproducts compared to traditional aqueous neutralization, as ethanol minimizes hydrolysis of sensitive intermediates .

Mizoroki-Heck Reaction-Based Synthesis

A novel five-step route utilizing the Mizoroki-Heck reaction was recently developed to improve atom economy . Starting with cyclopentanone and methyl 4-bromophenylacetate:

  • Enamine Formation : Cyclopentanone reacts with morpholine to form N-(1-cyclopentenyl)morpholine .

  • Mizoroki-Heck Coupling : The enamine intermediate undergoes palladium-catalyzed coupling with methyl 2-(4-bromophenyl)propanoate to form 2-methylenecyclopentanone derivatives .

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the cyclopentanone ring.

  • Ester Hydrolysis : Basic hydrolysis (NaOH) followed by acidification yields this compound.

This method achieves an overall yield of 56% with 99.7% purity , significantly reducing reliance on hazardous brominating agents .

Solvent Recycling and Morpholine-Catalyzed Process

Patent CN109776300A introduces a cost-effective approach emphasizing solvent recovery and morpholine reuse . Key innovations include:

  • Toluene Recycling : Distillation reclaims >90% of toluene from Friedel-Crafts and ketalization steps.

  • Morpholine Catalysis : Replacing stoichiometric morpholine with catalytic amounts (0.1 eq) in enamine formation reduces raw material costs.

Experimental data from this method demonstrate:

StepRecovered SolventCatalyst LoadingYield
1Toluene (85%)p-TsOH (0.5%)89%
3Toluene (78%)Pd-C (5%)77%

Comparative Analysis of Methodologies

The table below contrasts the four methods across critical metrics:

MethodStepsOverall YieldPurityCost (Relative)Scalability
Traditional 765%98%HighModerate
NaOH-Ethanol 390%99%LowHigh
Mizoroki-Heck 556%99.7%ModerateHigh
Solvent Recycling 677%98.5%LowHigh

Quality Control and Analytical Validation

Spectrophotometric methods ensure batch consistency, with TCNQ (7,7,8,8-tetracyanoquinodimethane) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) serving as charge-transfer reagents for UV quantification . Key parameters include:

  • Linearity : 10–100 μg/mL (R² > 0.999) at λₘₐₓ = 844 nm (TCNQ) and 458 nm (DDQ).

  • Robustness : ±2% absorbance variation under pH (6.5–7.5) and temperature (20–30°C) fluctuations .

Analyse Des Réactions Chimiques

Loxoprofen undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . The major products formed from these reactions include this compound sodium and its alcohol derivative .

Applications De Recherche Scientifique

Pharmacological Profile

Loxoprofen sodium is a prodrug that converts into an active form in the body, providing effective pain relief with potentially fewer gastrointestinal side effects compared to traditional NSAIDs. It is primarily used for:

  • Acute Pain Management : Effective in treating acute low back pain and other musculoskeletal disorders.
  • Chronic Pain Conditions : Utilized in managing chronic inflammatory pain, such as that seen in arthritis.
  • Postoperative Pain Relief : Applied in postoperative settings to alleviate pain without significant gastrointestinal complications.

Acute Low Back Pain

A randomized controlled trial compared the efficacy of this compound (60 mg three times daily) with diclofenac (50 mg three times daily) in patients with acute low back pain. Results showed that both medications were effective, but this compound demonstrated superior tolerability, with fewer gastrointestinal adverse events reported (25.5% for this compound vs. 36.7% for diclofenac) .

Chronic Inflammatory Pain

Recent observational studies have highlighted the effectiveness of this compound sodium hydrogel patches in managing chronic inflammatory pain. In a four-week real-world study, 93.33% of patients reported effective pain relief, with only a 3.33% relapse rate after treatment cessation . The hydrogel formulation allows for localized delivery, reducing systemic side effects commonly associated with oral NSAIDs.

Upper Respiratory Infections

A study investigated the impact of this compound on recovery from naturally acquired upper respiratory infections. While the results indicated no significant difference in overall recovery time compared to placebo, certain symptoms like severe chills and arthralgia were less frequent in the initial days of treatment . This suggests potential benefits in symptom management during acute phases of respiratory illnesses.

Fixed Drug Eruption Case Study

A case report detailed a fixed drug eruption in a patient using this compound alongside other medications. This highlights the importance of monitoring for adverse reactions when this compound is used in conjunction with other drugs .

Comparative Efficacy and Safety Data

Application This compound Dosage Comparison Drug Outcome
Acute Low Back Pain60 mg t.i.dDiclofenac 50 mg t.i.dSuperior tolerability; fewer GI side effects reported .
Chronic Inflammatory PainHydrogel Patch-93.33% efficacy; low relapse rate (3.33%) post-treatment .
Upper Respiratory Infections-PlaceboNo significant difference in recovery time; reduced severity of some symptoms .
Fixed Drug Eruption--Adverse reaction noted; emphasizes need for caution .

Comparaison Avec Des Composés Similaires

Mechanistic Insights and Toxicity

This compound’s hepatotoxicity is hypothesized to stem from idiosyncratic immune reactions triggered by reactive acyl glucuronides, unlike direct cytotoxicity seen with diclofenac . Its active metabolite, Trans-OH, inhibits angiotensin II-induced oxidative stress and apoptosis in endothelial cells, suggesting vascular protective effects . However, drug interactions (e.g., with enoxacin) can alter metabolism, increasing toxicity risks .

Activité Biologique

Loxoprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. It is primarily employed in the management of pain related to musculoskeletal disorders, postoperative pain, and other inflammatory conditions. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound is a prodrug that is rapidly metabolized in the body to its active form, a trans-alcohol metabolite, which acts as a potent and non-selective inhibitor of cyclooxygenases (COX-1 and COX-2) . The inhibition of these enzymes leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Key Points:

  • Prodrug Form: this compound itself has minimal pharmacological activity until converted to its active metabolite.
  • COX Inhibition: The active metabolite inhibits both COX-1 (involved in normal physiological functions) and COX-2 (induced during inflammation), thereby reducing pain and inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and high bioavailability. Below is a summary of its key pharmacokinetic parameters:

ParameterValue
Bioavailability 95%
Volume of Distribution 0.16 L/kg
Protein Binding 99% (primarily to albumin)
Half-life Approximately 6 hours
Metabolism Liver (via carbonyl reductase)
Elimination Route 50% renal, 20-30% fecal

This compound is predominantly eliminated through renal excretion, with a significant portion excreted as metabolites .

Clinical Efficacy

This compound has demonstrated significant analgesic effects in various clinical settings. A study assessing the efficacy of this compound sodium hydrogel patches (LX-P) reported that after two weeks of treatment, 93.33% of patients experienced effective pain relief from chronic inflammatory conditions .

Case Studies

  • Efficacy in Musculoskeletal Pain:
    • A cohort study involving 60 patients indicated substantial improvements in pain-related disabilities after using LX-P for two weeks. The Visual Analogue Scale (VAS) scores showed significant reductions, with over 62% reporting improvements in their condition by week four .
  • Adverse Effects:
    • A rare case report highlighted this compound-induced interstitial pneumonia in a 71-year-old woman who developed respiratory symptoms after treatment with this compound for fever. This case underscores the potential for serious adverse effects associated with this compound usage .

Safety Profile

While this compound is generally well-tolerated, it can be associated with gastrointestinal complications typical of NSAIDs, such as ulcers or bleeding. The localized application via patches may reduce systemic side effects compared to oral administration .

Summary of Adverse Events:

Adverse EventFrequency
Gastrointestinal issuesCommon
Respiratory complicationsRare
Skin reactionsOccasional

Q & A

Basic Research Question

Q: What experimental models are commonly used to evaluate the anti-inflammatory efficacy and mechanism of loxoprofen? A:

  • In vitro models : Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to assess inhibition of pro-inflammatory mediators (COX-1/2, IL-1β, TNF-α) via qPCR and ELISA .
  • In vivo models : Rodent carrageenan-induced paw edema or collagen-induced arthritis to measure dose-dependent reductions in swelling and cytokine levels .
  • Key methodological controls : Include NSAID comparators (e.g., ibuprofen) and validate COX selectivity using selective inhibitors (e.g., celecoxib for COX-2) .

Advanced Research Question

Q: How can researchers resolve contradictions in clinical data regarding this compound’s impact on recovery from upper respiratory tract infections (URTIs)? A:

  • Contradiction : A 2020 RCT found this compound prolonged URTI recovery by 13 hours vs. placebo, conflicting with assumptions of symptom relief .
  • Methodological strategies :
    • Conduct meta-analyses to compare studies across populations and NSAID classes.
    • Use in vitro viral shedding assays to quantify this compound’s immunosuppressive effects (e.g., reduced IFN-γ production).
    • Design longitudinal studies with biomarkers (e.g., CRP levels) to differentiate anti-inflammatory benefits from delayed pathogen clearance .

Basic Research Question

Q: What pharmacokinetic properties of this compound must be considered when designing bioavailability studies? A:

  • Key parameters :
    • Prodrug activation : Measure conversion to active trans-alcohol metabolite via liver carbonyl reductase using LC-MS .
    • Metabolism : Monitor CYP3A4-mediated inactivation and UGT2B7 glucuronidation in hepatic microsomes .
    • Half-life : Design sampling intervals ≤75 minutes to capture rapid elimination .
  • Standard protocols : Cross-over trials with fasting/fed conditions to assess food effects on absorption .

Advanced Research Question

Q: How can Box-Behnken design (BBD) optimize this compound’s formulation for dual-release tablets? A:

  • Case study : BBD was applied to optimize immediate-release (IR)/sustained-release (SR) bilayer tablets, with factors including HPMC ratio and Eudragit RL PO concentration .
  • Methodology :
    • Define response variables (e.g., % drug release at 30 min, 2 h, and 12 h).
    • Use ANOVA to validate polynomial models and desirability functions for multi-objective optimization.
    • Confirm robustness via dissolution profile similarity tests (f2 ≥ 50) .

Basic Research Question

Q: What are the critical factors in assessing this compound’s safety profile in preclinical studies? A:

  • Toxicity endpoints :
    • Gastrointestinal ulcers in rodent models (histopathology scoring).
    • Renal toxicity via serum creatinine/BUN levels in repeat-dose studies .
  • Adverse reaction analysis : Retrospective case reviews (e.g., 21 severe reaction cases linked to CYP polymorphisms) .

Advanced Research Question

Q: How do researchers address stability challenges in this compound sodium tablet formulations, particularly degradation impurities? A:

  • Impurity profiling :
    • Stress testing under high humidity (92.5% RH) and light (4,500 lx) identifies degradation products (e.g., impurity I: 2-[(4-acetylphenyl)methyl]cyclopentanone) .
    • Compatibility studies: Use HPLC-PDA to track excipient interactions (e.g., lactose-induced Maillard reactions) .
  • Mitigation strategies : Optimize packaging with desiccants and light-resistant films .

Basic Research Question

Q: What statistical tools are essential for analyzing dose-response relationships in this compound studies? A:

  • Dose-response modeling :
    • Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism).
    • Calculate EC50 values for COX inhibition and compare via ANOVA with Tukey post hoc tests .
  • Data validation : Ensure power analysis (≥80%) and adjust for multiple comparisons (Bonferroni correction) .

Advanced Research Question

Q: How can transcriptomic approaches elucidate this compound’s role in atherosclerosis and tumor suppression? A:

  • Transcriptomic workflows :
    • RNA-seq of endothelial cells treated with this compound to identify downregulated pro-atherogenic genes (e.g., VCAM-1) .
    • Pathway enrichment analysis (e.g., KEGG) to map NSAID effects on apoptosis/angiogenesis in cancer models .
  • Validation : siRNA knockdown of candidate targets (e.g., RANKL) in orthotopic tumor models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loxoprofen
Reactant of Route 2
Loxoprofen

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.